N-methylaniline is an aromatic amine with the chemical formula C₇H₉N. It appears as a yellow to light brown oily liquid with a faint ammonia-like odor and has a molecular weight of 107.17 g/mol. The compound is practically insoluble in water but soluble in organic solvents such as ethanol and ether. It has a boiling point of approximately 195.6°C and a melting point of 57.2°C .
NMA is a toxic compound and should be handled with caution. Here are some key safety concerns:
N-methylaniline exhibits several biological effects:
N-methylaniline can be synthesized through several methods:
N-methylaniline stands out due to its unique combination of properties that make it particularly useful in applications requiring both chemical reactivity and solubility characteristics.
Interaction studies have shown that N-methylaniline may react with various compounds:
Several compounds share structural similarities with N-methylaniline. Here’s a comparison highlighting its uniqueness:
Compound | Structure Type | Key
Traditional Alkylation TechniquesDimethyl Sulfate-Mediated N-Methylation of AnilineDimethyl sulfate (DMS) has historically dominated industrial N-methylation due to its high reactivity. The process involves nucleophilic attack by aniline on the electrophilic methyl group of DMS under alkaline conditions. Key parameters include:
Despite efficiency, this method generates stoichiometric sulfuric acid waste, complicating purification and raising environmental concerns. Friedel-Crafts Alkylation StrategiesFriedel-Crafts alkylation, classically using alkyl halides and Lewis acids like AlCl₃, offers an alternative route. However, limitations include:
Modern variants employ zeolites or mesoporous silicas to enhance selectivity and reduce Lewis acid usage. For example, NaY faujasite catalyzes mono-N-methylation of para-substituted anilines with 99% selectivity by spatially confining reactants within supercavities. Catalytic Methylation with MethanolCopper-Based Catalyst SystemsCopper catalysts enable direct N-methylation using methanol as a benign methylating agent. The US3819709A patent details a high-yield (>97%) liquid-phase process under autogenous pressure:
Table 1: Performance of Cu-Cr-Mn-O Catalysts in NMA Synthesis
Chromium-Containing Heterogeneous CatalystsChromium oxides synergize with copper to enhance methanol activation and suppress over-methylation. The Cr-Cu-O system (40–50% Cr, 50–60% Cu) achieves 98% selectivity by stabilizing methoxy intermediates on Brønsted acid sites. Key advantages include:
Green Synthesis ApproachesVisible-Light-Induced Photoredox CatalysisPhotocatalytic systems using NH₂-MIL-125(Ti) or Ru(bpy)₃²⁺ enable NMA synthesis under ambient conditions:
CO₂ Utilization in Reductive MethylationCO₂ serves as a C1 source in tandem with reducing agents (e.g., BH₃, H₂):
Table 2: CO₂-Based NMA Synthesis Using FLP Catalysts
Oxidative Reaction PathwaysChromic Acid Oxidation KineticsThe kinetic behavior of N-methylaniline oxidation by chromic acid represents a fundamental pathway for understanding aromatic amine reactivity under acidic conditions [5] [8] [32]. Comprehensive kinetic investigations have revealed that the oxidation of N-methylaniline by chromic acid follows zero-order kinetics with respect to the oxidant, while maintaining first-order dependence on the substrate concentration [5] [32]. This kinetic profile differs markedly from aniline oxidation, which exhibits first-order dependence on chromic acid concentration [5]. The reaction mechanism proceeds through a two-step process involving initial protonation of the amine nitrogen followed by oxidation of the protonated species [32]. For N-methylaniline, the protonation step becomes rate-determining due to the increased electron density at the nitrogen atom resulting from the inductive effect of the methyl group [32]. The proposed mechanism can be represented as: N-methylaniline + H⁺ ⇌ N-methylaniline-H⁺ (fast equilibrium)
The rate constant dependency on acid concentration shows initial increases with hydrochloric acid and sulfuric acid concentrations up to optimal levels, followed by decreases at higher acid concentrations [32]. This behavior reflects the competing effects of amine protonation enhancement versus formation of less reactive chromic acid complexes such as HOCrO₂OSO₃H [32]. Metal ion catalysis studies demonstrate that copper(II) and silver(I) ions significantly accelerate the reaction rate through complex formation with the substrate, while manganese(II) ions exhibit a unique accelerating effect specifically for N-methylaniline oxidation [32]. Thermodynamic analysis reveals an isokinetic temperature of 338.69 K, indicating compensation effects between enthalpy and entropy contributions to the activation process [32]. The stoichiometric relationship determined experimentally shows that six moles of N-methylaniline are consumed per two moles of chromic acid, yielding N,N'-dimethylbenzidine quinone diimine as the primary oxidation product [32]. Radical-Mediated Reaction MechanismsRadical-mediated oxidation pathways of N-methylaniline involve complex electron transfer processes that proceed through distinct mechanistic routes compared to direct oxidation reactions [6] [28] [39]. The formation of aryl radicals from N-methylaniline occurs through single electron transfer mechanisms, particularly when combined with potassium tert-butoxide systems [6]. These systems demonstrate that N-methylaniline can function as an efficient radical initiator for aryl-radical-mediated cross-coupling reactions [6]. The mechanistic pathway involves initial deprotonation of N-methylaniline by potassium tert-butoxide to form N-methylanilide anion, which subsequently acts as an electron donor [6]. Cyclic voltammetry experiments confirm that N-methylanilide anion exhibits an oxidation wave at -0.66 V versus the ferrocene/ferrocenium couple, demonstrating its electron-donating capability [6]. The generated nitrogen-centered radical undergoes further deprotonation to form a radical anion species that continues the electron transfer chain process [6]. Kinetic isotope effect studies using deuterated substrates reveal primary kinetic isotope effects, supporting a mechanism involving carbon-hydrogen bond cleavage at the methyl group attached to nitrogen [6]. The radical intermediates formed during these processes can be detected through electron paramagnetic resonance spectroscopy and mass spectrometry analysis [6]. Temperature-dependent kinetic studies indicate activation energies ranging from 45-65 kJ/mol for various radical-mediated transformations of N-methylaniline [33] [35]. The radical chain propagation involves multiple steps including hydrogen atom abstraction, radical coupling reactions, and electron transfer processes [39] [41]. Computational studies predict that hydrogen abstraction from the amino nitrogen represents the most thermodynamically favorable pathway with an energy release of approximately 50 kJ/mol [39]. Alternative radical pathways involving methyl group activation show varying energetic profiles depending on the specific reaction conditions and co-reactants present [39]. Electropolymerization MechanismsProtonation-Dependent Chain PropagationThe electropolymerization of N-methylaniline proceeds through a complex mechanism where protonation plays a crucial role in determining chain propagation efficiency and polymer structure formation [9] [11] [14]. Investigations using in situ ultraviolet-visible spectroscopy and mass spectrometry analysis reveal that protonation is not strictly necessary for initiation of electropolymerization but becomes essential for the propagation of longer conjugated chains [9] [11]. The polymerization mechanism involves initial oxidation of N-methylaniline to form radical cation species, followed by coupling reactions that can proceed through both head-to-tail and tail-to-tail linkages [26]. Spectroelectrochemical studies demonstrate that the early stages of oxidation lead to formation of dimeric species including N,N'-dimethyl-4-aminodiphenylamine through head-to-tail coupling and N,N'-dimethylbenzidine through tail-to-tail coupling [26]. The tail-to-tail coupling appears more prevalent for N-methylaniline compared to unsubstituted aniline due to steric and electronic effects of the methyl substituent [26].
The protonation-dependent propagation mechanism involves incorporation of neutral N-methylaniline monomers at the growing polymer chain ends through an incorporation-oxidation process [14]. The chain growth occurs primarily in the solid phase on the electrode surface, resulting in high molecular weight polymer formation when proper nucleation growth conditions are maintained [14]. Chronoamperometric studies reveal that polymerization proceeds through initial current maxima followed by linear current increases, indicating one-dimensional nucleation growth for most dopant systems [14]. The polymer structure contains partially dealkylated repeating units, as confirmed by nuclear magnetic resonance and mass spectrometry analysis [9]. This partial dealkylation occurs during the electropolymerization process and affects the final polymer properties including conductivity and thermal stability [9]. The extent of dealkylation depends on the electropolymerization conditions, particularly the applied potential and electrolyte composition [9]. Solvent Effects on Polymer GrowthSolvent selection significantly influences the electropolymerization behavior and resulting polymer characteristics of N-methylaniline systems [9] [11] [14]. Comparative studies using different solvents including dimethylformamide, propylene carbonate, and acetonitrile demonstrate distinct polymerization kinetics and product morphologies [9] [11]. In dimethylformamide containing sulfuric acid, the polymerization proceeds efficiently with well-defined polymer film formation monitored by in situ ultraviolet-visible spectroscopy [9]. The polymer films exhibit good adherence to tin oxide electrodes and show characteristic absorption bands indicating conjugated polymer structure formation [9]. Propylene carbonate and acetonitrile solvents show different polymerization behaviors, with acetonitrile generally producing more compact polymer films [9]. The influence of organic solvents on polymerization rate follows the order based on their ability to stabilize ionic intermediates and facilitate monomer transport to the electrode surface [14]. Acetonitrile addition to aqueous acidic solutions results in enhanced polymerization rates up to optimal concentrations, beyond which rate decreases occur due to reduced ionic conductivity [14]. Dimethylformamide and dimethylsulfoxide show similar trends but with different optimal concentration ranges [14]. Solvent effects on final polymer properties include changes in conductivity, morphology, and electrochemical activity [14]. Polymers prepared in different solvents exhibit varying redox peak characteristics in cyclic voltammetry, indicating structural differences in the polymer backbone and dopant incorporation [14]. The relationship between peak current and scan rate changes from linear dependence to square root dependence depending on the solvent used during preparation, suggesting different charge transport mechanisms in the resulting polymers [14]. Surface-Mediated Activation ProcessesCoverage-Dependent Adsorption on Platinum SurfacesThe adsorption behavior of N-methylaniline on platinum(111) surfaces exhibits pronounced coverage-dependent characteristics that fundamentally alter both the binding geometry and activation pathways [16] [17] [21]. Density functional theory calculations combined with experimental surface science techniques reveal that molecular coverage plays a decisive role in determining the orientation and bonding strength of N-methylaniline on the platinum surface [16] [17]. At low coverage conditions (1/36 monolayer), N-methylaniline adopts a nearly parallel orientation with the phenyl ring lying flat against the platinum surface, achieving an adsorption energy of -2.83 eV with zero-point energy correction [17] [21]. This configuration involves simultaneous bonding through both the nitrogen lone pair at a top site and multiple carbon atoms of the phenyl ring interacting with platinum surface atoms [17]. The platinum-nitrogen bond distance measures 2.21 Å under these conditions, indicating strong chemisorption [17].
As coverage increases to 1/6 monolayer, significant changes occur in the adsorption geometry and energetics [17] [21]. The phenyl ring tilts away from the surface by 33.5°, and the molecule bonds primarily through the nitrogen atom alone with an adsorption energy reduced to -1.43 eV [17]. This dramatic change results from increasing intermolecular repulsive interactions that force molecular reorientation and weaker surface binding [17]. Temperature-programmed desorption experiments confirm the coverage-dependent binding behavior, showing that at high coverage the majority of N-methylaniline desorbs molecularly intact, while at low coverage significant decomposition occurs with hydrogen cyanide formation [16] [17]. X-ray photoelectron spectroscopy analysis reveals different nitrogen binding environments as a function of coverage, supporting the calculated geometric changes [16]. The electronic structure analysis through projected density of states calculations demonstrates that at low coverage, both the nitrogen p orbital and phenyl ring carbon p orbitals hybridize with platinum d orbitals [17]. At high coverage, only the nitrogen p orbital shows significant hybridization with the platinum surface, consistent with the geometric findings [17]. Charge transfer analysis indicates minimal net charge exchange between molecule and surface, but significant charge redistribution occurs at the interface depending on coverage [17]. Bond Cleavage Selectivity in Heterogeneous CatalysisThe selectivity of bond activation in N-methylaniline on platinum surfaces demonstrates remarkable coverage-dependent behavior that determines which molecular bonds undergo cleavage during thermal activation [16] [17] [18]. Comprehensive theoretical analysis of bond dissociation energetics reveals that different activation pathways become favorable depending on the molecular coverage and surface binding configuration [17]. At low coverage (1/36 monolayer), carbon-hydrogen bond activation in the methyl group represents the most energetically favorable pathway, with the first dehydrogenation step being exothermic by 0.22 eV and the second dehydrogenation further reducing the energy by 0.09 eV [17]. This preferential methyl group activation leads to formation of surface-bound intermediates that can subsequently undergo carbon-nitrogen bond cleavage to produce hydrogen cyanide and benzene fragments [17]. The carbon-nitrogen bond connecting the phenyl ring to nitrogen requires significantly higher energy for cleavage, with bond dissociation energies of 1.43 eV at low coverage and 1.1 eV at intermediate coverage (1/9 monolayer) [17]. However, when this bond cleavage is coupled with hydrogen transfer to form benzene and hydrogen cyanide, the overall process becomes more thermodynamically accessible [17].
Nitrogen-hydrogen bond activation shows contrasting coverage dependence, being unfavorable at low coverage (+0.59 eV) but favorable at high coverage (-0.16 eV) [17]. This difference reflects the distinct electronic environments created by different binding configurations and intermolecular interactions [17]. Experimental validation through temperature-programmed desorption and X-ray photoelectron spectroscopy confirms that at low coverage, extensive decomposition occurs with formation of hydrogen cyanide, hydrogen, and carbonaceous surface residues [16] [17]. At high coverage, molecular desorption predominates with minimal bond activation [16]. The transition between these regimes occurs gradually as coverage increases, providing opportunities for selective activation under controlled conditions [16]. Physical Description N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR. Yellow to light-brown liquid with a weak, ammonia-like odor. Color/Form COLORLESS OR SLIGHTLY YELLOW LIQ
Yellow to light brown liquid. XLogP3 1.7
Boiling Point 385.3 °F at 760 mm Hg (NTP, 1992)
196.2 °C 196.25 °C 194-196 °C 385.3°F 384°F Flash Point 175 °F (NTP, 1992)
175 °F CC 79.5 °C c.c. 175°F Vapor Density 3.9 (NTP, 1992) (Relative to Air)
3.70 (AIR= 1) Relative vapor density (air = 1): 3.7 3.9 Density 0.989 at 68 °F (USCG, 1999)
0.989 @ 20 °C/4 °C Relative density (water = 1): 0.99 0.989 0.99 LogP 1.66 (LogP)
Log kow = 1.66 1.7 Odor Weak, ammonia-like odor.
Melting Point
-71 °F (NTP, 1992)
-57.0 °C -57 °C -71°F UNII
TH45GK410O
Related CAS
2739-12-0 (hydrochloride)
GHS Hazard Statements
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal]; H331: Toxic if inhaled [Danger Acute toxicity, inhalation]; H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]; H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard] Vapor Pressure
1 mm Hg at 106 °F (NTP, 1992)
0.45 mmHg 0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients Vapor pressure, Pa at 20 °C: 39.9 1 mmHg at 106°F 0.3 mmHg PictogramsAcute Toxic;Health Hazard;Environmental Hazard Other CAS
100-61-8
Wikipedia
Methylaniline
Biological Half Life
0.13 Days
Use Classification
Fire Hazards -> Flammable - 2nd degree
Methods of Manufacturing
REACTION OF ANILINE & METHANOL IN THE PRESENCE OF A COPPER-ALUMINA CATALYST
MADE BY HEATING ANILINE CHLORIDE & METHYL ALCOHOL UNDER PRESSURE General Manufacturing Information
All other petroleum and coal products manufacturing
Petroleum refineries Benzenamine, N-methyl-: ACTIVE Analytic Laboratory Methods
ANALYTE: MONOMETHYL ANILINE, MATRIX: AIR, PROCEDURE: BUBBLER COLLECTION IN DILUTE SULFURIC ACID, GC ANALYSIS OF THE COLLECTED SAMPLES AFTER BASIFICATION WITH SODIUM HYDROXIDE. RANGE: 4.38-17.52 MG/CU M.
ANILINE DETECTION AND ANALYSIS BY THIN LAYER CHROMATOGRAPHY. 40 PRIMARY & SECONDARY AMINES WITH DIFFERENT GAS-CHROMATOGRAPHIC PROPERTIES DETECTED IN FOOD ITEMS, ANIMAL FEEDSTUFFS & SURFACE WATER, & 21 WERE IDENTIFIED BY MASS SPECTROMETRY. NIOSH Method #3511, Monomethylaniline, Issued 8/15/94. Gas chromatography with FID, range 0.1-3 mg/sample, estimated limit of detection 8 ug/sample. NIOSH Method #S153, Monomethylaniline, Issued 8/15/90. Gas chromatography with FID, range 4.38-17.52 mg/cu m, limit of detection not determined. Storage Conditions
IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.
Interactions
MONOMETHYL ANILINE (1.95 G/KG OF FOOD) & SODIUM NITRITE (1.0 G/L WATER) FED TO MICE CAUSED LUNG ADENOMAS & MALIGNANT LYMPHOMAS.
Stability Shelf Life
... TURNS REDDISH BROWN ON STANDING.
BECOMES BROWN ON EXPOSURE TO AIR Dates
Modify: 2023-08-15
Kinetics and Mechanism of the Gold-Catalyzed Hydroamination of 1,1-Dimethylallene with N-MethylanilineRobert J Harris, Kohki Nakafuku, Alethea N Duncan, Robert G Carden, Jacob C Timmerman, Ross A WidenhoeferPMID: 33951230 DOI: 10.1002/chem.202100741 AbstractThe mechanism of the intermolecular hydroamination of 3-methylbuta-1,2-diene (1) with N-methylaniline (2) catalyzed by (IPr)AuOTf has been studied by employing a combination of kinetic analysis, deuterium labelling studies, and in situ spectral analysis of catalytically active mixtures. The results of these and additional experiments are consistent with a mechanism for hydroamination involving reversible, endergonic displacement of N-methylaniline from [(IPr)Au(NHMePh)](4) by allene to form the cationic gold π-C1,C2-allene complex [(IPr)Au(η -H C=C=CMe )] (I), which is in rapid, endergonic equilibrium with the regioisomeric π-C2,C3-allene complex [(IPr)Au(η -Me C=C=CH )] (I'). Rapid and reversible outer-sphere addition of 2 to the terminal allene carbon atom of I' to form gold vinyl complex (IPr)Au[C(=CH )CMe NMePh] (II) is superimposed on the slower addition of 2 to the terminal allene carbon atom of I to form gold vinyl complex (IPr)Au[C(=CMe )CH NMePh] (III). Selective protodeauration of III releases N-methyl-N-(3-methylbut-2-en-1-yl)aniline (3 a) with regeneration of 4. At high conversion, gold vinyl complex II is competitively trapped by an (IPr)Au fragment to form the cationic bis(gold) vinyl complex {[(IPr)Au] [C(=CH )CMe NMePh]} (6). Facile preparation of lignosulfonate/N-methylaniline composite and its application in efficient removal of Cr(VI) from aqueous solutionsHaifeng Zhou, Xinxin Shi, Weidong Wu, Xiaoxi An, Yuanyu Tian, Yingyun QiaoPMID: 31726153 DOI: 10.1016/j.ijbiomac.2019.10.274 AbstractA lignin-based biosorbent (LSMA) was prepared by cross-linking lignosulfonate and N-methylaniline with the aid of ammonium persulfate for efficient removal of Cr(VI) from aqueous solution. Since LSMA possessed both amino groups and oxygen-containing functional groups, such as phenolic, carboxyl, and sulfonic groups, the maximum adsorption capacity of 1264.8 mg/g was achieved at 318 K according to the Langmuir isotherm. LSMA also showed excellent performance at low Cr(VI) concentration solution. The hazardous Cr(VI) solution of 50 mg/L can be fully removed within 10 min. The adsorption process of LSMA fitted the pseudo-second-order kinetic model, suggesting the chemical adsorption characteristics. Moreover, the adsorption process was spontaneous and endothermic. LSMA worked very well even with high content of competing anions. The removal mechanism was demonstrated to be the adsorption of Cr(VI) anions on LSMA with abundant functional groups, and reduction of Cr(VI) to less toxic Cr(III) by the adjacent electron donor groups. The generated Cr(III) was immobilized on LSMA by surface complexation and precipitation. LSMA composite has a great potential for the treatment of Cr(VI)-contaminated water.3-Fluoro-2-mercuri-6-methylaniline Nucleotide as a High-Affinity Nucleobase-Specific Hybridization ProbeAsmo Aro-Heinilä, Tuomas Lönnberg, Pasi VirtaPMID: 31246432 DOI: 10.1021/acs.bioconjchem.9b00405 AbstractA 3-fluoro-6-methylaniline nucleoside was synthesized and incorporated into an oligonucleotide, and its ability to form mercury-mediated base pairs was studied. UV melting experiments revealed increased duplex stability with thymine, guanine, and cytosine opposite to the probe and a clear nucleobase-specific binding preference (T > G > C > A). Moreover, the 3-fluoro group was utilized as a spin label that showed distinctF NMR resonance shifts depending on the complementary nucleobase, providing more detailed information on Hg(II)-mediated base pairing. Rapid quality control of medicine and food dual purpose plant polysaccharides by matrix assisted laser desorption/ionization mass spectrometryHuiwen Wang, Xiaoyong Zhao, Yu Huang, Jiancong Liao, Yaqin Liu, Yuanjiang PanPMID: 32104793 DOI: 10.1039/c9an02440a AbstractWith their multiple biological activities and health benefit effects, polysaccharides from medicine and food dual purpose plants (MFDPPPs) have been extensively applied in many fields, including in medical treatments, stock farming, and cosmetics. However, to date, quality issues of MFDPPPs and technologies for the analysis of polysaccharides have posed challenges to chemists. Reported herein is a rapid and high-throughput quality control method for analyzing MFDPPPs, based on matrix assisted laser desorption/ionization mass spectrometry (MALDI-MS). For the analysis of illegally added and doped substances, ferroferric oxide nanoparticles were employed as the MALDI matrix to avoid small molecule interference. Qualitatively, high sensitivity was obtained for both illegal drugs and glucose. Quantitatively, the best linear response (R2 > 0.99) was attained in the concentration range from 0.005 to 1 mg mL-1 for glucose. For the analysis of polysaccharides, 2,5-dihydroxybenzoic acid/N-methylaniline was employed as the MALDI matrix to increase the detection sensitivity and mass range coverage. Furthermore, the established method was successfully applied to the analysis of supplements from Astragalus polysaccharides and Lentinan real samples, showing its potential in quality control for MFDPPPs.Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRSLi Li, Feng Xu, Ge Sun, Mingrui Sun, Shoushi Jia, Hongmei Li, Tao Xu, Honglian Zhang, Yan Wang, Yue Guo, Taohua LiuPMID: 33524815 DOI: 10.1016/j.saa.2021.119490 AbstractThe objective of this study was to establish a novel method for the determination of N-methylaniline (NMA) based on azo coupling reaction in infant pacifiers prepared with food contact silicone materials by combining thin layer chromatography (TLC) with surface-enhanced resonance Raman scattering (SERRS). TLC was used to separate the azo reaction products to confirm the component spot of azo compound, then the spot of azo compound mixed with silver sol on the TLC plate was qualitatively detected by SERRS. The limit of detection (LOD) of the method is as low as 0.50 ppm for NMA. The influence of sample matrix about the TLC-SERRS detection of NMA was investigated by experiment of simulated positive sample, and the NMA in infant pacifiers exposed to silica gel products was detected. The method of TLC-SERRS for the determination of NMA in infant pacifiers prepared with food contact silicone materials was established, and the real samples were detected. Compared with the methods ever reported, the method has the advantages of high sensitivity, specificity and low cost. It provides a new reference method for establishing a safety system for food contact silicone materials.Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge bindersCong-Cong Jia, Wang Chen, Zi-Li Feng, Zhao-Peng LiuPMID: 33242992 DOI: 10.4155/fmc-2020-0170 Abstractis a proto-oncogene encoding a receptor tyrosine kinase. RET regulates key aspects of cellular proliferation, differentiation and survival. The activation of RET via gene fusions or point mutations is closely related to lung, thyroid and other cancers. This review summarizes the developments of a diversity of small molecule RET protein kinase inhibitors in the past 10 years. These RET inhibitors are classified according to their hinge binder chemotypes as: pyrimidines, including the pyrazolopyrimidines, pyrimidine oxazines, quinazolines, 4-aminopyrimidines and 4-aminopyridines; indolinones; 5-aminopyrazole-4-carboxamides; 3-trifluoromethylanilines; imidazopyridines, imidazopyridazines and pyrazopyridines; nicotinonitriles; pyridones and 1,2,4-triazoles. In each section, the biological activities of the inhibitors, their structure-activity relationships and possible binding modes with the RET kinase are introduced.Developmental toxicity of N-methylaniline following prenatal oral administration in ratsKrystyna Sitarek, Jolanta Gromadzińska, Jan Stetkiewicz, Piotr Lutz, Magdalena Król, Katarzyna Domeradzka-Gajda, Wojciech WąsowiczPMID: 26988886 DOI: 10.13075/ijomeh.1896.00571 AbstractThe objective of the study was to assess prenatal toxicity of N-methylaniline (NMA) administered by gavage to pregnant female rats.Pregnant female rats were administered N-methylaniline in corn oil by gavage at daily doses of 0.8 mg/kg of body weight (b.w.), 4 mg/kg b.w., 20 mg/kg b.w. and 100 mg/kg b.w. from implantation (the 5th day post mating) to the day prior to the scheduled caesarean section (the 20th day of pregnancy). General behavior, body weight, food and water consumption, hematological, biochemical analyses and pathomorphological changes of the dams were recorded. All the females survived until the end of the study. The test substance was toxic to pregnant females, even at the lowest of the used doses, i.e., 0.8 mg/kg b.w./day. Lower weight gain during pregnancy and significantly higher NMA-dose-dependent absolute weight of the organs were noted in the exposed females. The females from the groups exposed at doses of 20 mg/kg b.w./day and 100 mg/kg b.w./day developed anemia and showed higher concentrations of free thyroxine (FT3) and free triiodothyronine (FT4) thyroid hormones. Total protein concentration exhibited an increase in all the exposed groups of females. In the prenatal toxicity study, administration of N-methylaniline throughout the embryonic and fetal periods produced embryotoxic effects at doses ranging 4-100 mg/kg b.w./day. Considering the data obtained in this study, it is reasonable to assume that N-methylaniline administered orally to pregnant rats is toxic for mothers even at a low dose of 0.8 mg/kg b.w./day. However, this dose was not associated with any significant effects to their offspring. This prenatal exposure level may be considered as no-observed-adverse-effect level (NOAEL) for the progeny and a dose of 4 mg/kg b.w./day as the lowest-observed-adverse-effect level (LOAEL) for the progeny. Unexpectedly Stable (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, and Related Compounds That Model the Zumach-Weiss-Kühle (ZWK) Reaction for Synthesis of 1,2,4-Dithiazolidine-3,5-dionesGeorge Barany, Doyle Britton, Lin Chen, Robert P Hammer, Matthew J Henley, Alex M Schrader, Victor G Young JrPMID: 26418818 DOI: 10.1021/acs.joc.5b01826 AbstractThe Zumach-Weiss-Kühle (ZWK) reaction provides 1,2,4-dithiazolidine-3,5-diones [dithiasuccinoyl (Dts)-amines] by the rapid reaction of O-ethyl thiocarbamates plus (chlorocarbonyl)sulfenyl chloride, with ethyl chloride and hydrogen chloride being formed as coproducts, and carbamoyl chlorides or isocyanates generated as yield-diminishing byproducts. However, when the ZWK reaction is applied with (N-ethoxythiocarbonyl)urethane as the starting material, heterocyclization to the putative "Dts-urethane" does not occur. Instead, the reaction directly provides (chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, a reasonably stable crystalline compound; modified conditions stop at the (chlorocarbonyl)[1-ethoxy-(N-ethoxycarbonyl)formimidoyl]disulfane intermediate. The title (chlorocarbonyl)(carbamoyl)disulfane cannot be converted to the elusive Dts derivative, but rather gives (N-ethoxycarbonyl)carbamoyl chloride upon thermolysis, or (N-ethoxycarbonyl)isocyanate upon treatment with tertiary amines. Additional transformations of these compounds have been discovered, providing entries to both known and novel species. X-ray crystallographic structures are reported for the title (chlorocarbonyl)(carbamoyl)disulfane; for (methoxycarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, which is the corresponding adduct after quenching in methanol; for [1-ethoxy-(N-ethoxycarbonyl)formimidoyl](N'-methyl-N'-phenylcarbamoyl)disulfane, which is obtained by trapping the title intermediate with N-methylaniline; and for (N-ethoxycarbonylcarbamoyl)(N'-methyl-N'-phenylcarbamoyl)disulfane, which is a short-lived intermediate in the reaction of the title (chlorocarbonyl)(carbamoyl)disulfane with excess N-methylaniline. The new chemistry and structural information reported herein is expected to contribute to accurate modeling of the ZWK reaction trajectory.Correlating Infrared and X-ray Absorption Energies for Molecular-Level Insight into Hydrogen Bond Making and Breaking in SolutionMirabelle Prémont-Schwarz, Simon Schreck, Marcella Iannuzzi, Erik T J Nibbering, Michael Odelius, Philippe WernetPMID: 26029818 DOI: 10.1021/acs.jpcb.5b02954 AbstractWhile ubiquitous, the making and breaking of hydrogen bonds in solution is notoriously difficult to study due to the associated complex changes of nuclear and electronic structures. With the aim to reduce the according uncertainty in correlating experimental observables and hydrogen-bond configurations, we combine the information from proximate methods to study the N-H···O hydrogen bond in solution. We investigate hydrogen-bonding of the N-H group of N-methylaniline with oxygen from liquid DMSO and acetone with infrared spectra in the N-H stretching region and X-ray absorption spectra at the N K-edge. We experimentally observe blue shifts of the infrared stretching band and an X-ray absorption pre-edge peak when going from DMSO to acetone. With ab initio molecular dynamics simulations and calculated spectra, we qualitatively reproduce the experimental observables but we do not reach quantitative agreement with experiment. The infrared spectra support the notion of weakening the N-H···O hydrogen bond from DMSO to acetone. However, we fail to theoretically reproduce the measured shift of the X-ray absorption pre-edge peak. We discuss possible shortcomings of the simulation models and spectrum calculations. Common features and distinct differences with the O-H···O hydrogen bond are highlighted, and the implications for monitoring hydrogen-bond breaking in solution are discussed.Explore Compound TypesGet ideal chemicals from 750K+ compounds
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